tBuBrettPhos Pd G3

Catalog No.
S820276
CAS No.
1536473-72-9
M.F
C44H63NO5PPdS-
M. Wt
855.444
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tBuBrettPhos Pd G3

CAS Number

1536473-72-9

Product Name

tBuBrettPhos Pd G3

IUPAC Name

ditert-butyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline

Molecular Formula

C44H63NO5PPdS-

Molecular Weight

855.444

InChI

InChI=1S/C31H49O2P.C12H10N.CH4O3S.Pd/c1-19(2)22-17-23(20(3)4)27(24(18-22)21(5)6)28-25(32-13)15-16-26(33-14)29(28)34(30(7,8)9)31(10,11)12;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15-21H,1-14H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

VKLHIPFGYVFUGT-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Synonyms

tBuBrettPhos Pd G3; t-​butylBrettPhos Palladacycle Gen.3; Methanesulfonato(2-(di-t-butylphosphino)-3,6-dimethoxy-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II);

Cross-coupling Reactions

tBuBrettPhos Pd G3 is a third-generation (G3) Buchwald precatalyst widely used in scientific research for various cross-coupling reactions. These reactions involve the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds. Notably, tBuBrettPhos Pd G3 demonstrates efficiency in:

  • Buchwald-Hartwig amination: This reaction forms C-N bonds between amine and aryl/vinyl halides or triflates.
  • Suzuki-Miyaura coupling: This reaction forms C-C bonds between aryl/vinyl boronic acids and aryl/vinyl halides or triflates.
  • Stille coupling: This reaction forms C-C bonds between organotin reagents and aryl/vinyl halides.
  • Sonogashira coupling: This reaction forms C-C bonds between terminal alkynes and aryl/vinyl halides.
  • Negishi coupling: This reaction forms C-C bonds between organozinc reagents and aryl/vinyl halides.
  • Hiyama coupling: This reaction forms C-C bonds between organosilanes and aryl/vinyl halides or triflates.
  • Heck reaction: This reaction forms C-C bonds between alkenes and aryl/vinyl halides.

Advantages of tBuBrettPhos Pd G3

tBuBrettPhos Pd G3 offers several advantages over other precatalysts, making it a popular choice in scientific research:

  • Lower catalyst loadings: This translates to reduced costs and environmental impact.
  • Shorter reaction times: This translates to faster experiment completion and higher throughput.
  • Efficient formation of active catalytic species: This leads to improved reaction yields and consistency.
  • Air, moisture, and thermal stability: This allows for easier handling and storage under ambient conditions.
  • High solubility in common organic solvents: This makes it versatile for use in various reaction conditions.

tBuBrettPhos Pd G3 is a precatalyst, meaning it needs activation before it can participate in reactions. It belongs to a class of catalysts called Pd(II) phosphine complexes []. These complexes are widely used in organic chemistry due to their ability to facilitate various carbon-carbon bond-forming reactions [].


Molecular Structure Analysis

The structure of tBuBrettPhos Pd G3 features a central palladium (Pd) atom bound to several ligands. Here are some key features []:

  • Phosphine ligand: A bulky phosphine group (tBuBrettPhos) provides electron density to the Pd center and influences its reactivity.
  • Aromatic groups: The ligand contains aromatic rings that help stabilize the complex.
  • Methansulfonate (MeSO3) group: This group acts as a counterion and is not directly involved in catalysis [].

Chemical Reactions Analysis

tBuBrettPhos Pd G3 is a versatile catalyst for various cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds in organic molecules [, ]. Here are some examples:

  • Buchwald-Hartwig coupling: This reaction forms a carbon-carbon bond between an aryl halide (Ar-X) and an amine (NR2) or an amide (NRCO) [].

Balanced chemical equation (generic):

Ar-X + NR2 → Ar-NR2 + X- (Pd catalyst)

  • Suzuki-Miyaura coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl boronic acid (Ar-B(OH)2 or R-CH=CH-B(OH)2) and an aryl halide (Ar-X) [].

Balanced chemical equation (generic):

Ar-X + R-B(OH)2 → Ar-R + X- + B(OH)3 (Pd catalyst)

Other relevant reactions include Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction []. However, the specific reaction conditions and mechanisms vary for each type of coupling.

tBuBrettPhos Pd G3 should be handled with care as it may be harmful if inhaled or ingested. It is also potentially irritating to the skin and eyes []. Safety data sheets (SDS) from suppliers provide detailed information on hazards and appropriate handling procedures [].

Dates

Modify: 2023-08-15

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